Chloromethyl p-Tolyl Sulfide
CAS No.: 34125-84-3
Cat. No.: VC3722205
Molecular Formula: C8H9ClS
Molecular Weight: 172.68 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 34125-84-3 |
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Molecular Formula | C8H9ClS |
Molecular Weight | 172.68 g/mol |
IUPAC Name | 1-(chloromethylsulfanyl)-4-methylbenzene |
Standard InChI | InChI=1S/C8H9ClS/c1-7-2-4-8(5-3-7)10-6-9/h2-5H,6H2,1H3 |
Standard InChI Key | VFQYMJYUSRAJCZ-UHFFFAOYSA-N |
SMILES | CC1=CC=C(C=C1)SCCl |
Canonical SMILES | CC1=CC=C(C=C1)SCCl |
Introduction
Chemical Identity and Structure
Basic Information
Chloromethyl p-Tolyl Sulfide is an organosulfur compound with a chloromethyl group attached to a p-tolyl sulfide moiety. This chemical is identified by the CAS Registry Number 34125-84-3 and has the molecular formula C₈H₉ClS . The compound is also known by several synonyms including 4-(chloromethylthio)toluene, p-tolyl chloromethyl sulfide, and 1-[(chloromethyl)sulfanyl]-4-methylbenzene . These alternative nomenclatures reflect the compound's structural features, particularly the connection between the aromatic p-tolyl group and the chloromethyl moiety through a sulfur atom.
Structural Characteristics
The molecular structure of Chloromethyl p-Tolyl Sulfide consists of a p-tolyl group (4-methylphenyl) connected to a chloromethyl group (-CH₂Cl) via a sulfur atom. This arrangement creates a compound with distinct reactivity patterns due to the presence of both the aromatic system and the reactive chloromethyl functionality. The International Chemical Identifier (InChI) for this compound is InChI=1/C8H9ClS/c1-7-2-4-8(5-3-7)10-6-9/h2-5H,6H2,1H3, which precisely defines its structural connectivity . The molecular weight of the compound is 172.68 g/mol, contributing to its specific chemical and physical behaviors in various reactions and environments .
Physical and Chemical Properties
Physical State and Appearance
Chloromethyl p-Tolyl Sulfide exists as a clear liquid at room temperature with a color ranging from colorless to light yellow . The compound has a characteristic sulfide odor, which is typical of many organosulfur compounds . This physical appearance makes it easily distinguishable and facilitates its handling in laboratory and industrial settings where visual identification may be necessary.
Detailed Physical Properties
The compound's physical properties have been thoroughly characterized, providing important parameters for its use in chemical processes. Table 1 summarizes the key physical properties of Chloromethyl p-Tolyl Sulfide:
These physical properties are critical for determining appropriate handling procedures, purification methods, and reaction conditions when working with this compound. The relatively high boiling point suggests thermal stability under moderate heating conditions, while the flash point data indicates necessary safety precautions during storage and use.
Chemical Reactivity
The chemical structure of Chloromethyl p-Tolyl Sulfide, with its chloromethyl group attached to the sulfur atom, makes it particularly reactive in certain chemical transformations. The chloromethyl group serves as a good leaving group, facilitating nucleophilic substitution reactions. This reactivity pattern is essential for its role as a source of p-tolylthio carbanion and reactive electrophiles . The compound's solubility in organic solvents while being insoluble in water creates favorable conditions for organic synthesis reactions, particularly in biphasic systems where separation of products can be achieved efficiently.
Synthesis and Applications
Chemical Applications
Chloromethyl p-Tolyl Sulfide serves several important functions in organic synthesis. Primary among these is its role as a source of p-tolylthio carbanion, which can be utilized in various carbon-carbon bond-forming reactions . This makes the compound valuable in constructing complex molecular structures that incorporate the p-tolylthio moiety.
Additionally, Chloromethyl p-Tolyl Sulfide functions as a source of reactive electrophiles, enabling diverse transformations in synthetic organic chemistry . The compound is also notably used as a starting material for the synthesis of 1-halomethyl p-tolyl sulfoxide , which itself has further applications in asymmetric synthesis and as a chiral auxiliary.
Based on related chemistry in the literature, potential applications for Chloromethyl p-Tolyl Sulfide might include:
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Serving as an alkylating agent in the synthesis of sulfur-containing compounds
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Functioning as an intermediate in the preparation of pharmaceutical compounds
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Acting as a building block for sulfur-containing heterocycles
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Participating in conjugate addition reactions as an electrophile
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